Urease Inhibition: Dimethyl vs. Unsubstituted Thiourea
In a direct comparative study of N,N′-disubstituted thioureas against jack bean urease, the compound bearing a 2,5-dimethylphenyl group (closest available analog to the target compound) exhibited an IC50 of 60.11 ± 0.78 μM, which is approximately 3.2-fold weaker than the standard inhibitor thiourea (IC50 = 18.61 ± 0.11 μM) under identical assay conditions [1]. This indicates that the 2,5-dimethyl substitution significantly modulates urease inhibitory activity compared to the unsubstituted parent, a critical consideration when selecting a scaffold for urease-targeted applications.
| Evidence Dimension | Urease Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 60.11 ± 0.78 μM |
| Comparator Or Baseline | Thiourea: 18.61 ± 0.11 μM |
| Quantified Difference | ~3.2-fold higher IC50 (weaker inhibition) |
| Conditions | Jack bean urease, Weatherburn indophenol method, 20 μM inhibitor concentration |
Why This Matters
This data allows researchers to calibrate expected potency for urease inhibition assays and select the appropriate analog based on desired activity levels.
- [1] Taha M, Ismail NH, Jamil W, et al. Synthesis and in vitro urease inhibitory activity of N,N′-disubstituted thioureas. European Journal of Medicinal Chemistry. 2014;77:75-81. View Source
